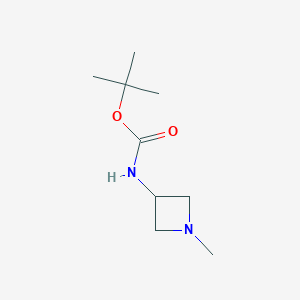

1-Methyl-3-N-Boc-amino-azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Research

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. thermofisher.comsigmaaldrich.com Their incorporation into molecular structures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. sigmaaldrich.com The strained nature of the azetidine ring, while making its synthesis challenging, also imparts a unique three-dimensional character to molecules, which can be advantageous for binding to biological targets. orgsyn.org Consequently, the azetidine motif is found in a variety of bioactive compounds and approved drugs, highlighting its importance in the development of new therapeutics. thermofisher.com

Historical Context of Azetidine Ring System Synthesis

The synthesis of the azetidine ring has historically been a challenge for organic chemists due to the inherent ring strain. orgsyn.org Early methods often involved intramolecular cyclization reactions, which could be low-yielding. Over the years, a variety of synthetic strategies have been developed to access this important heterocyclic system. These methods include the ring expansion of aziridines, the ring contraction of larger heterocycles like pyrrolidines, and various cycloaddition reactions. sigmaaldrich.com The reduction of readily available β-lactams (azetidin-2-ones) has also been a common route to the corresponding azetidines. orgsyn.org More recent advancements have introduced metal-catalyzed and organocatalyzed methods, offering greater efficiency and control over the stereochemistry of the resulting azetidine products. sigmaaldrich.com

Importance of 3-Aminoazetidine Derivatives as Versatile Intermediates

Within the broader class of azetidines, 3-aminoazetidine derivatives stand out as particularly useful building blocks. The presence of a primary or secondary amino group at the 3-position provides a convenient handle for further functionalization. This allows for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation, enabling the rapid generation of libraries of diverse compounds for screening in drug discovery programs. The 3-aminoazetidine core is a key component in a number of biologically active molecules, including antibacterial and antiviral agents, further underscoring its value as a synthetic intermediate.

A common precursor is tert-Butyl 3-aminoazetidine-1-carboxylate, also known as 1-Boc-3-aminoazetidine. This compound features a Boc-protected nitrogen within the ring, which deactivates it towards certain reactions while the exocyclic primary amine at the 3-position remains available for synthetic transformations.

| Property | Value |

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| Appearance | White powder |

| Melting Point | 63-72 °C |

| CAS Number | 91188-13-5 |

Table 1: Physicochemical Properties of 1-Boc-3-aminoazetidine chemicalbook.com

Rationale for Research into N-Methylated and Boc-Protected Azetidine Amines

The specific substitution pattern of 1-Methyl-3-N-Boc-amino-azetidine is a deliberate design choice aimed at maximizing its synthetic utility. The N-methyl group on the azetidine ring creates a tertiary amine. In medicinal chemistry, N-methylation of amines can have profound effects on a molecule's pharmacological profile, including its basicity, lipophilicity, and ability to cross cell membranes. It can also block metabolic N-demethylation, a common metabolic pathway for secondary amines.

The tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality is one of the most widely used protecting groups in organic synthesis. Its key advantage is its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality allows for selective manipulation of different parts of the molecule. For instance, the tertiary amine of the azetidine ring can undergo reactions while the Boc-protected amine remains untouched, and vice versa. This dual functionality and controlled reactivity make this compound a highly strategic and versatile intermediate for the synthesis of complex, polyfunctional molecules.

While detailed research findings specifically for this compound are not extensively available in publicly accessible literature, the synthesis of a closely related compound, tert-Butyl ((1-methylazetidin-3-yl)methyl)carbamate, has been reported. bldpharm.combldpharm.com This compound shares the N-methylated azetidine ring and a Boc-protected amino group, albeit with a methylene (B1212753) spacer.

| Compound Name | Molecular Formula | CAS Number |

| tert-Butyl ((1-methylazetidin-3-yl)methyl)carbamate | C10H20N2O2 | 1193386-53-6 |

Table 2: Related N-Methylated and Boc-Protected Azetidine Derivative bldpharm.combldpharm.com

The synthesis and application of such derivatives highlight the ongoing interest in this class of compounds for the development of novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-7-5-11(4)6-7/h7H,5-6H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUBBNYLYXFNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635038 | |

| Record name | tert-Butyl (1-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-66-0 | |

| Record name | tert-Butyl (1-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-methylazetidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 3 N Boc Amino Azetidine

Synthesis of the Azetidine (B1206935) Ring Scaffold

The construction of the azetidine ring is a key challenge in the synthesis of 1-methyl-3-N-Boc-amino-azetidine. Several advanced methodologies have been developed to efficiently create this strained heterocyclic system. These can be broadly categorized into intramolecular cyclization approaches and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the synthesis of azetidines. This approach involves the formation of a carbon-nitrogen bond within a single molecule to close the four-membered ring.

One of the most traditional and reliable methods for azetidine synthesis is through intramolecular nucleophilic substitution. This typically involves a γ-amino compound bearing a leaving group, such as a halide, at the terminal carbon. The internal amine nucleophile attacks the electrophilic carbon, displacing the leaving group and forming the azetidine ring.

A notable variation of this method involves the use of epoxy amines. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yielding route to functionalized azetidines. This reaction proceeds smoothly even in the presence of acid-sensitive and Lewis basic functional groups nih.gov. The reaction conditions for this transformation are summarized in the table below.

Table 1: La(OTf)3-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | La(OTf)3 (5) | DCE | Reflux | 2.5 | 81 |

Recent advances in organometallic chemistry have led to the development of powerful methods for C–H bond functionalization. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates has emerged as an efficient route to azetidines. These reactions feature low catalyst loading, the use of inexpensive reagents, and convenient operating conditions, highlighting the utility of C–H bonds as functional groups in organic synthesis.

Ring contraction of larger heterocyclic systems provides an alternative pathway to the strained azetidine ring. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. This reaction proceeds in the presence of potassium carbonate, and various nucleophiles such as alcohols, phenols, or anilines can be incorporated into the azetidine product.

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, offer a convergent and atom-economical approach to the azetidine scaffold.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for the synthesis of functionalized azetidines. While historically challenging, recent developments have expanded the scope and utility of this reaction. Visible-light-mediated intermolecular aza-Paternò-Büchi reactions utilizing the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, have been reported. This method is characterized by its operational simplicity, mild conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors.

Intermolecular Kulinkovich-type Coupling

The Kulinkovich reaction and its variants have emerged as a powerful tool for the construction of cyclic structures. While traditionally used for cyclopropanation, a modified approach has been applied to the synthesis of azetidines. A notable example is the titanium(IV)-mediated intermolecular coupling of oxime ethers with Grignard reagents, which proceeds through a proposed Kulinkovich-type mechanism.

This process involves the in-situ formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent with a titanium(IV) alkoxide. This intermediate then acts as a 1,2-dianion equivalent, reacting with an oxime ether to generate the azetidine ring. This methodology has been successfully employed in the synthesis of spirocyclic NH-azetidines.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |

| Oxime Ether | Alkyl Grignard Reagent | Ti(Oi-Pr)₄ | Spirocyclic NH-Azetidine | researchgate.net |

While this method provides a novel entry to the azetidine core, its direct application to the synthesis of this compound would require the use of appropriately substituted precursors that can introduce the methyl group on the nitrogen and the protected amino group at the 3-position. Further research is needed to adapt this methodology for this specific substitution pattern.

Strain-Release Strategies

The inherent ring strain in small, fused bicyclic systems provides a thermodynamic driving force for ring-opening reactions, a concept effectively harnessed in strain-release strategies for the synthesis of functionalized monocyclic compounds.

Ring Opening of Azabicyclo[1.1.0]butanes

A prominent strain-release strategy for azetidine synthesis involves the ring opening of 1-azabicyclo[1.1.0]butanes (ABBs). The high degree of strain in the ABB skeleton makes the central C-N bond susceptible to cleavage upon activation, allowing for the introduction of substituents at the 1- and 3-positions of the resulting azetidine ring.

Electrophilic activation of the nitrogen atom in ABB initiates the ring-opening cascade, which is followed by the addition of a nucleophile to the bridgehead carbon. This approach has been utilized to synthesize a variety of 3-substituted azetidines. For the synthesis of the target molecule, the key step is the introduction of an amino group or a precursor at the 3-position.

One reported method involves the reaction of ABBs with aromatic amines in the presence of a Lewis acid, such as Mg(ClO₄)₂, to yield 3-aminoazetidine derivatives chemrxiv.org. Another approach is the ring opening of ABBs with hydrazoic acid to form a 3-azidoazetidine, which can then be reduced to the corresponding 3-aminoazetidine nih.gov.

| ABB Derivative | Nucleophile/Reagent | Product | Ref. |

| 1-Azabicyclo[1.1.0]butane | Aromatic Amine / Mg(ClO₄)₂ | 3-(Arylamino)azetidine | chemrxiv.org |

| 1-Azabicyclo[1.1.0]butane | Hydrazoic Acid | 3-Azidoazetidine | nih.gov |

Following the successful introduction of the 3-amino group, subsequent N-methylation and Boc-protection steps would be required to obtain the final this compound.

Manipulation of Anomalous Aziridines

The ring expansion of highly strained aziridine (B145994) derivatives, often referred to as "anomalous aziridines," presents another strain-release pathway to azetidines. This strategy typically involves the generation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to form the four-membered azetidine ring.

Both biocatalytic and transition-metal-catalyzed methods have been developed for this one-carbon ring expansion. Engineered enzymes, such as cytochrome P450 variants, have demonstrated the ability to catalyze the enantioselective chemrxiv.orgnih.gov-Stevens rearrangement of aziridinium ylides to produce chiral azetidines chemrxiv.orgnih.govacs.org. Similarly, rhodium-catalyzed reactions of methylene (B1212753) aziridines with carbenes proceed through an ylide-mediated ring-opening/ring-closing cascade to yield highly substituted methylene azetidines nih.gov.

While these methods offer elegant solutions for constructing the azetidine core with high stereocontrol, their application to the synthesis of this compound would necessitate the use of specifically designed aziridine precursors. The complexity of these starting materials may limit the practicality of this approach for this particular target.

Organocatalytic and Stereoselective Azetidine Formation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of azetidine synthesis, organocatalytic methods often involve [2+2] cycloadditions or intramolecular cyclizations. While a comprehensive review of all organocatalytic azetidine syntheses is beyond the scope of this section, it is important to note that these methods can provide access to enantioenriched azetidine scaffolds, which can be further functionalized.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established method for the synthesis of the corresponding azetidines. The ready availability of a wide range of β-lactams, often prepared through stereoselective [2+2] cycloadditions of ketenes and imines (the Staudinger synthesis), makes this a versatile approach.

Various reducing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule. Common reagents include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes. For the synthesis of this compound, a precursor β-lactam with the appropriate substitution pattern at the 1- and 3-positions would be required. The reduction step would then yield the saturated azetidine ring.

Introduction and Protection of the 3-Amino Moiety

The introduction of the 3-amino group and its subsequent protection are crucial steps in the synthesis of this compound. As discussed in the context of strain-release strategies, the 3-amino group can be introduced by the ring opening of ABBs with amines or via an azide (B81097) intermediate.

Once the 3-aminoazetidine is obtained, the Boc (tert-butoxycarbonyl) protecting group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and provides a stable carbamate (B1207046) that is resistant to a wide range of reaction conditions, yet easily removable under acidic conditions.

| Precursor | Reagent(s) | Transformation |

| 3-Aminoazetidine derivative | Boc₂O, Base | N-Boc protection |

| 1-H-azetidine derivative | Methylating Agent, Base | N-methylation |

By combining these advanced synthetic methodologies, a robust and efficient pathway to this compound can be designed, enabling the production of this key building block for further applications in drug discovery and development.

Functionalization of Azetidin-3-ones and Subsequent Amination

A common and effective strategy for the synthesis of 3-aminoazetidines commences with the functionalization of an azetidin-3-one (B1332698) precursor, typically N-Boc-azetidin-3-one. This ketone functionality provides a versatile handle for the introduction of the C3-amino group through reductive amination.

The reductive amination of N-Boc-azetidin-3-one with an appropriate amine, followed by N-methylation, is a key pathway. For instance, reaction with benzylamine (B48309) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) can yield the corresponding N-benzylaminoazetidine. Subsequent N-methylation and debenzylation would lead to the desired product. A more direct approach involves the reductive amination with methylamine. The choice of reducing agent is critical to the success of this transformation, with various borohydride (B1222165) reagents being commonly employed.

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| 1 | 1-Boc-azetidin-3-one, Methylamine | Sodium triacetoxyborohydride, Acetic Acid | tert-Butyl (1-methylazetidin-3-yl)carbamate | Not specified | chemrxiv.org |

| 2 | 1-Boc-azetidin-3-one, Ammonia | H2, Raney Ni | tert-Butyl (azetidin-3-yl)carbamate | High | chemrxiv.org |

This table presents data for analogous reductive amination reactions on the azetidine core.

Aza-Michael Addition Methodologies for C3-Functionalization

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, offers another powerful tool for the C3-functionalization of the azetidine ring. This approach typically involves the reaction of an amine with an azetidine derivative containing a Michael acceptor at the 3-position.

For the synthesis of this compound, a precursor such as a 3-ylidene-azetidine derivative can be employed. The conjugate addition of a nitrogen nucleophile to this system, followed by subsequent transformations, can lead to the desired product. For example, the reaction of methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various amines in the presence of a base like DBU has been reported to proceed efficiently, yielding 3-substituted azetidine derivatives. mdpi.comnih.gov While not a direct route to the title compound, this methodology highlights the utility of aza-Michael additions in functionalizing the C3 position of the azetidine ring.

| Michael Acceptor | Nucleophile | Catalyst/Base | Product Type | Yield (%) | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-pyrazole | DBU | 3-(Pyrazol-1-yl)azetidine adduct | 83 | mdpi.comnih.gov |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-imidazole | DBU | 3-(Imidazol-1-yl)azetidine adduct | 53 | mdpi.com |

This table illustrates the application of aza-Michael addition to azetidine precursors.

Stereoselective Introduction of the Amino Group

Achieving stereocontrol in the synthesis of substituted azetidines is of paramount importance, particularly when they are intended for use in chiral drug molecules. The introduction of the amino group at the C3 position can be accomplished with high levels of stereoselectivity using various chiral auxiliaries or catalysts.

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial when preparing chiral analogs. Chiral starting materials, such as enantiomerically pure epichlorohydrin, can be used to construct the azetidine ring with defined stereochemistry. Furthermore, asymmetric reduction of the imine intermediate formed during reductive amination of azetidin-3-ones can be achieved using chiral catalysts, leading to the formation of enantiomerically enriched 3-aminoazetidines.

Strategic N-Protection with tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the synthesis of this compound, the Boc group serves to protect the C3-amino functionality while other transformations are carried out on the azetidine ring, such as N-methylation.

The introduction of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group's steric bulk can also influence the stereochemical outcome of subsequent reactions.

| Amine Precursor | Reagent | Base | Product | Yield (%) | Reference |

| 3-Aminoazetidine | Boc₂O | Triethylamine | 3-(Boc-amino)azetidine | High | chemicalbook.com |

| 3-Amino-1-methylazetidine | Boc₂O | Not specified | This compound | Not specified | General Protocol |

N-Methylation of the Azetidine Nitrogen Atom

The final step in many synthetic routes to this compound is the methylation of the azetidine ring nitrogen. This transformation must be performed with careful consideration of the regioselectivity to avoid methylation of the Boc-protected amino group.

Development of N-Methylation Protocols

Several protocols have been developed for the N-methylation of secondary amines, which are applicable to the azetidine nitrogen. Common methods include the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base, or reductive amination with formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction).

The choice of methylation conditions depends on the substrate and the presence of other functional groups. For the N-methylation of tert-butyl (azetidin-3-yl)carbamate, reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride is a mild and efficient method.

| Substrate | Methylating Agent | Reducing Agent/Base | Product | Yield (%) | Reference |

| tert-Butyl (azetidin-3-yl)carbamate | Formaldehyde | Sodium triacetoxyborohydride | tert-Butyl (1-methylazetidin-3-yl)carbamate | Not specified | General Protocol |

| tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate | Not applicable (deprotection) | H₂, Pd/C | tert-Butyl azetidin-3-ylmethyl(methyl)carbamate | Not specified | chemicalbook.com |

This table provides examples of N-alkylation and related transformations on azetidine scaffolds.

Regiochemical Control in N-Alkylation

When a molecule contains multiple nitrogen atoms, as is the case with 3-N-Boc-amino-azetidine, achieving regioselective N-alkylation is a significant challenge. The Boc-protected amino group at the C3 position is significantly less nucleophilic than the secondary amine of the azetidine ring. This difference in reactivity allows for the selective methylation of the ring nitrogen.

Under standard N-alkylation conditions, the azetidine nitrogen will preferentially react with the electrophilic methylating agent. The steric hindrance provided by the Boc group further disfavors reaction at the protected nitrogen. Therefore, by careful control of the reaction conditions, such as temperature and stoichiometry of the reagents, high regioselectivity for the desired N-methylated product can be achieved. Studies on the N-alkylation of similar heterocyclic systems have demonstrated that the choice of base and solvent can also play a crucial role in controlling the regiochemical outcome. beilstein-journals.org

Optimization of Reaction Conditions for N-Methylation

The N-methylation of the secondary amine in 3-N-Boc-amino-azetidine is most commonly achieved through reductive amination, a reaction that converts a carbonyl group and an amine into a more substituted amine. The classical Eschweiler-Clarke reaction and its variations are particularly well-suited for this purpose as they effectively methylate secondary amines to tertiary amines while preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.org

The typical Eschweiler-Clarke protocol involves the use of excess formic acid and formaldehyde. wikipedia.org The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The loss of carbon dioxide as a byproduct drives the reaction to completion. wikipedia.org A general procedure involves heating the secondary amine with formic acid and an aqueous solution of formaldehyde. nrochemistry.com

Recent advancements have led to the development of a simplified, acid-free version of the Eschweiler-Clarke reaction. This modified procedure is particularly advantageous for substrates bearing acid-sensitive functional groups, such as the Boc protecting group in 3-N-Boc-amino-azetidine. In this method, formaldehyde serves as both the carbon source and the reducing agent, eliminating the need for an acidic additive. organic-chemistry.org The reaction is typically carried out by heating the amine with an excess of aqueous formaldehyde solution in a suitable solvent like acetonitrile. organic-chemistry.org

The optimization of these reaction conditions is critical to maximize the yield and purity of the desired this compound. Key parameters that are often fine-tuned include the choice of reducing agent, solvent, temperature, and reaction time. While the traditional Eschweiler-Clarke reaction is robust, alternative reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can also be employed in reductive amination protocols. jk-sci.com

Below is a data table summarizing typical and optimized conditions for the N-methylation of secondary amines, which are applicable to the synthesis of this compound.

| Method | Methylating Agent | Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Classical Eschweiler-Clarke | Formaldehyde (aq. 37%) | Formic Acid | Water or neat | 80-100 °C | 18 h | High | wikipedia.orgnrochemistry.com |

| Simplified Eschweiler-Clarke | Formaldehyde (aq. 37%) | Formaldehyde | Acetonitrile | Elevated | 4 h | High | organic-chemistry.org |

| Reductive Amination | Paraformaldehyde | (CAAC)CuCl / PMHS | nBu₂O | 80 °C | 18 h | up to 99% | acs.org |

| Reductive Amination | Paraformaldehyde | Raney Ni / H₂ | - | 100-180 °C | - | 21-97% | nih.gov |

| Reductive Amination | Paraformaldehyde | Au/Al₂O₃ / H₂O | - | 112 °C | - | up to 99% | nih.gov |

Challenges and Solutions in Methylating Sterically Hindered Azetidine Nitrogens

The nitrogen atom of the azetidine ring in 3-N-Boc-amino-azetidine is a secondary amine, but its reactivity is significantly influenced by the steric bulk of the adjacent tert-butoxycarbonyl (Boc) protected amino group at the 3-position. This steric hindrance can impede the approach of the methylating agent to the nitrogen atom, leading to slower reaction rates and potentially requiring more forcing reaction conditions.

The primary challenge is to achieve complete methylation without resorting to harsh conditions that could compromise the integrity of the Boc protecting group or the strained azetidine ring. The Boc group is known to be labile under strongly acidic conditions, which makes the use of traditional Eschweiler-Clarke conditions with a large excess of formic acid a potential concern. organic-chemistry.org

To overcome these challenges, several strategies have been developed:

Use of Milder, Non-Acidic Conditions: The simplified Eschweiler-Clarke reaction, which omits formic acid, is an effective solution. By using only formaldehyde, the reaction medium remains non-acidic, thus preserving the Boc group. This method has been shown to be compatible with various acid-sensitive moieties. organic-chemistry.org

Alternative Catalytic Systems: Modern catalytic methods offer mild and highly efficient alternatives. For instance, copper-catalyzed N-methylation using paraformaldehyde as the C1 source and a silane (B1218182) as the reducing agent can proceed under neutral conditions with high yields. acs.org These catalytic systems often exhibit high functional group tolerance.

Optimization of Reaction Parameters: Careful optimization of temperature and reaction time is crucial. While higher temperatures can help overcome the activation energy barrier imposed by steric hindrance, prolonged heating can lead to side reactions or degradation. Therefore, finding the optimal balance is key to a successful synthesis.

Choice of Methylating Agent and Reductant: In reductive amination protocols, the choice of the formaldehyde source (e.g., aqueous formaldehyde vs. paraformaldehyde) and the reducing agent can significantly impact the reaction outcome. For sterically hindered amines, more reactive hydride sources might be necessary to ensure efficient reduction of the intermediate iminium ion.

The successful synthesis of this compound hinges on the careful selection and optimization of the N-methylation methodology to address the inherent steric challenges of the substrate. The development of acid-free reductive amination techniques and advanced catalytic systems has provided robust solutions for the efficient and clean production of this valuable synthetic intermediate.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 N Boc Amino Azetidine

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant amount of ring strain, estimated to be approximately 106 kJ/mol. This inherent strain is a primary driver of their chemical reactivity, making them susceptible to reactions that relieve this strain, such as ring-opening and ring-expansion transformations. rsc.org The relief of this strain provides a thermodynamic driving force for reactions that would otherwise be unfavorable in larger, less strained ring systems. The presence of substituents on the azetidine ring, such as the N-methyl and 3-N-Boc-amino groups in the title compound, can further influence the reactivity by modulating the ring's electronic and steric properties.

Reactivity of the Azetidine Core

The reactivity of the azetidine core in 1-Methyl-3-N-Boc-amino-azetidine is characterized by its susceptibility to nucleophilic attack, leading to ring-opening, as well as its ability to undergo transformations that expand the four-membered ring to larger, more stable heterocyclic systems. Cleavage of the N–C bonds within the ring is another characteristic reaction pathway.

Nucleophilic Ring-Opening Reactions and Regioselectivity

The strained nature of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions. These reactions can be initiated by a wide range of nucleophiles and are often facilitated by activation of the azetidine nitrogen, for instance, through protonation or quaternization, to form a more reactive azetidinium ion.

The regioselectivity of the ring-opening is a critical aspect and is influenced by both electronic and steric factors. In the case of this compound, the presence of the N-methyl group increases the electron density on the nitrogen, potentially affecting its basicity and nucleophilicity. The 3-N-Boc-amino group, being electron-withdrawing and sterically bulky, can also direct the regiochemical outcome of the nucleophilic attack. Generally, in acid-catalyzed ring-opening reactions of unsymmetrically substituted azetidines, the nucleophile tends to attack the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. Conversely, under neutral or basic conditions, steric hindrance often dictates that the nucleophile attacks the less substituted carbon.

For this compound, nucleophilic attack could potentially occur at either the C2 or C4 positions. The precise regioselectivity would depend on the nature of the nucleophile and the reaction conditions. For instance, an intramolecular nucleophilic attack by the oxygen of the Boc group has been reported in a related system under acidic conditions, leading to a ring-opened product. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidines This table presents generalized outcomes based on studies of various substituted azetidines, providing a predictive framework for the reactivity of this compound.

| Substituent Pattern | Reaction Condition | Major Regioisomer of Ring-Opening | Probable Influencing Factor |

| 2-Alkylazetidine | Acidic | Attack at C2 | Electronic (Carbocation stability) |

| 2-Alkylazetidine | Neutral/Basic | Attack at C4 | Steric Hindrance |

| 3-Aminoazetidine | Acidic | Dependent on N-substituent | Electronic and Steric |

| N-Arylazetidine | Acidic | Dependent on aryl substituent | Electronic (pKa of azetidine N) |

Ring Expansion Transformations

Azetidines can undergo ring expansion reactions to form five- or six-membered heterocycles, which are thermodynamically more stable. These transformations are often driven by the release of ring strain and can be initiated by various reagents, including carbenes and diazo compounds. nih.govnih.gov For instance, the reaction of azetidines with diazoacetates in the presence of a rhodium catalyst can lead to the formation of pyrrolidine (B122466) derivatives through a formal [3+2] cycloaddition followed by rearrangement.

While specific examples for this compound are not extensively documented, the general principles of azetidine ring expansion are applicable. The N-methyl group would likely participate in the reaction, and the 3-N-Boc-amino substituent would influence the stereochemical outcome of the newly formed stereocenters in the expanded ring.

Reactions Involving N–C Bond Cleavage

Cleavage of the N–C bonds of the azetidine ring is another characteristic reaction, often occurring under reductive or oxidative conditions. Reductive cleavage can be achieved using various reducing agents and can lead to the formation of 1,3-amino alcohols or other acyclic amines. The regioselectivity of the cleavage is again dependent on the substitution pattern and the reaction conditions. The N-methyl group in this compound would influence the susceptibility of the adjacent N-C bonds to cleavage. The selective cleavage of one C(sp³)–N bond in N,N-dialkylamino sources via ammonium (B1175870) species has been shown to preferentially cleave the smaller alkyl group under certain conditions. researchgate.net

Reactivity at the N-Boc-amino Moiety

The N-Boc-amino group at the 3-position of the azetidine ring is a key functional handle that can be manipulated to introduce further diversity into the molecule.

Selective Boc-Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The selective deprotection of the N-Boc group in this compound to reveal the primary amine without affecting the N-methyl-azetidine core is a crucial transformation for its use as a building block in synthesis.

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard reagent for Boc deprotection. reddit.com However, the highly acidic conditions can potentially lead to the opening of the strained azetidine ring. Therefore, milder acidic conditions or alternative deprotection methods are often sought.

Table 2: Common Reagents for N-Boc Deprotection and Their General Applicability

| Reagent | Typical Conditions | Advantages | Potential Issues with Azetidines |

| Trifluoroacetic acid (TFA) | 20-50% in DCM, 0 °C to rt | Fast and efficient | Potential for azetidine ring-opening |

| HCl in Dioxane/Ether | 4M solution, 0 °C to rt | Effective, provides HCl salt | Can also promote ring-opening |

| Formic Acid | Neat or in a solvent, rt | Milder than TFA or HCl | Slower reaction times |

| Lewis Acids (e.g., ZnBr₂) | CH₂Cl₂, rt | Mild conditions | May require specific substrates |

| Thermal Deprotection | High temperature in a suitable solvent | Avoids acidic reagents | May not be suitable for sensitive molecules |

Post-Deprotection Reactivity of the Primary Amine

Following the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound, the reactivity of the resulting primary amine, 1-methyl-3-aminoazetidine, is analogous to that of other primary amines, albeit influenced by the structural constraints of the four-membered azetidine ring. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a variety of chemical transformations.

Common reactions involving the primary amine functionality include alkylation and acylation. These reactions are fundamental in medicinal chemistry for introducing diverse substituents and building more complex molecular architectures.

Alkylation: The primary amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism. However, these reactions can sometimes be challenging to control, often resulting in mixtures of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often a more effective strategy.

Acylation: The primary amine reacts readily with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction is typically high-yielding and is a common method for attaching various functional groups to the azetidine core.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Iodomethane | Secondary Amine |

| Acid Chloride | Acetyl Chloride | Amide |

| Acid Anhydride | Acetic Anhydride | Amide |

| Aldehyde/Ketone (Reductive Amination) | Acetone | Secondary Amine |

Reactivity at the C3 Position

The reactivity at the C3 position of this compound is largely dictated by the presence of the N-Boc-amino substituent. This group can influence the acidity of the C3 proton and direct the stereochemical outcome of reactions.

Lithiation and Electrophile Trapping at α-Methylene Groups

While α-lithiation of N-Boc protected azetidines at the C2 position is a well-established method for functionalization, direct deprotonation at the C3 position of this compound is not a commonly reported transformation. nih.gov The C3-H bond is not significantly acidified by the adjacent N-Boc-amino group to the extent required for facile deprotonation with common lithium bases. The electron-withdrawing effect of the Boc-protected amine is not as pronounced as that of a carbonyl or sulfonyl group, which are typically required to sufficiently increase the acidity of adjacent C-H bonds for lithiation.

Studies on related N-Boc-azetidine systems have shown that lithiation occurs preferentially at the C2 position, directed by the nitrogen atom of the azetidine ring. nih.gov The presence of an N-methyl group, an electron-donating group, on the azetidine nitrogen further disfavors deprotonation at any of the ring protons by increasing electron density.

Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Sonogashira)

The application of this compound derivatives in cross-coupling reactions typically requires prior functionalization of the C3 position with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). Once a 3-halo-1-methyl-azetidine derivative is prepared, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C3 position of the azetidine and an organoboron reagent. libretexts.org This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents onto the azetidine ring. The reaction is catalyzed by a palladium complex and requires a base. libretexts.org Azetidine derivatives have been successfully employed as ligands in Suzuki-Miyaura coupling reactions, demonstrating the compatibility of the azetidine scaffold with palladium catalysis. researchgate.netmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C3 position of a halo-azetidine and a terminal alkyne. wikipedia.org It is a valuable tool for the synthesis of alkynyl-substituted azetidines. The reaction is typically cocatalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it suitable for complex molecule synthesis. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | C-C (Aryl) |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | C-C (Alkynyl) |

Conjugate Addition Reactions

The deprotected primary amine of 1-methyl-3-aminoazetidine can act as a nucleophile in conjugate addition reactions, also known as Michael additions. wikipedia.org In these reactions, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction, often referred to as an aza-Michael addition, is an efficient method for forming carbon-nitrogen bonds. mdpi.com

The reaction is typically base-catalyzed, with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) often employed to prevent side reactions. mdpi.com For instance, 3-N-Boc-aminoazetidine hydrochloride has been shown to undergo aza-Michael addition to methyl (oxetan-3-ylidene)acetate in the presence of DBU. mdpi.com This demonstrates the capability of the amino group on the azetidine ring to participate in such transformations.

| Michael Acceptor | Product Type |

| α,β-Unsaturated Ester | β-Amino Ester |

| α,β-Unsaturated Ketone | β-Amino Ketone |

| α,β-Unsaturated Nitrile | β-Amino Nitrile |

Detailed Mechanistic Studies of Key Transformations

Transition State Analysis

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided valuable insights into the mechanisms and transition states of reactions involving azetidines.

In the context of aza-Paternò-Büchi reactions , a photochemical method for synthesizing azetidines, computational studies have been used to analyze the energy profiles of different reaction pathways. researchgate.net These studies have helped to elucidate the regio- and stereoselectivities observed in these [2+2] cycloaddition reactions by comparing the energies of various possible transition states. researchgate.net For instance, calculations have shown that the formation of certain stereoisomers is favored due to lower activation energies in the corresponding transition states. researchgate.net

For lithiation reactions of N-protected azetidines, DFT calculations have supported the experimental observation of exclusive α-lithiation. nih.gov These studies have also shed light on the configurational stability of the resulting lithiated intermediates, revealing that in some cases, a configurationally labile lithiated species is involved. nih.gov

In La(OTf)₃-catalyzed intramolecular aminolysis of epoxides to form azetidines, computational studies have been instrumental in explaining the observed regioselectivity. Transition state calculations have shown that the energy of the azetidine-forming transition state is significantly lower than that of the competing pyrrolidine-forming transition state under the catalytic conditions.

Stereochemical Outcomes and Control

The stereochemical outcomes in the functionalization of this compound are largely governed by the principles of steric hindrance and, in some cases, electronic effects imparted by the substituents on the azetidine ring. The ability to control these outcomes is paramount for the asymmetric synthesis of more complex molecules.

Influence of N-Substituents on Stereoselectivity:

The substituent on the azetidine nitrogen plays a critical role in directing the stereochemical outcome of reactions at other positions on the ring. In the case of this compound, the methyl group at the N1 position, while relatively small, can exert a degree of steric influence. More significantly, the bulky tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent presents a major steric impediment. This steric bulk can effectively shield one face of the azetidine ring, leading to preferential attack of reagents from the less hindered face.

For instance, in reactions involving the introduction of a new substituent at a position adjacent to the 3-amino group, the incoming group would be expected to approach from the side opposite to the bulky Boc-amino group, resulting in a trans relationship between the two substituents. The degree of this diastereoselectivity would be dependent on the nature of the electrophile and the reaction conditions.

Diastereoselective Functionalization:

The diastereoselective functionalization of the azetidine ring in precursors to or derivatives of this compound provides insight into potential stereochemical control. For example, the reduction of a carbonyl group at the C3 position of a 1-methyl-azetidine precursor would likely proceed via hydride attack from the less sterically hindered face, dictated by the N-methyl group and any other substituents.

Strategies for Stereochemical Control:

Several strategies can be envisioned to control the stereochemical outcomes of reactions involving this compound:

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the N1-methyl group (if modified) or as part of the Boc-amino group could induce facial selectivity in reactions.

Substrate Control: As discussed, the inherent steric bulk of the N-Boc-amino group provides a degree of substrate-controlled diastereoselectivity.

Reagent Control: The use of chiral reagents, such as chiral reducing agents or organometallic reagents complexed with chiral ligands, could override the substrate's inherent facial bias and lead to the formation of the opposite diastereomer.

Catalyst Control: Asymmetric catalysis, employing chiral Lewis acids or transition metal catalysts, could provide a powerful tool for controlling the stereochemistry of reactions, such as alkylations or additions to the azetidine ring or its derivatives. The development of chiral catalysts for the stereoselective synthesis of functionalized azetidines is an active area of research nih.gov.

Below is a hypothetical data table illustrating the potential stereochemical outcomes in a reaction of a precursor to this compound, based on general principles of stereoselective synthesis in related systems.

| Entry | Reactant (Precursor) | Reagent | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | 1-Methyl-azetidin-3-one | L-Selectride | THF, -78 °C | cis-1-Methyl-azetidin-3-ol | >95:5 |

| 2 | 1-Methyl-azetidin-3-one | NaBH4 | MeOH, 0 °C | cis-1-Methyl-azetidin-3-ol | 85:15 |

| 3 | 1-Boc-3-allyl-azetidine | 1. O3; 2. NaBH4 | CH2Cl2/MeOH | (cis)-1-Boc-3-(hydroxymethyl)azetidine | >90:10 |

This table is illustrative and based on general principles, as specific experimental data for this compound was not found in the reviewed literature.

Advanced Spectroscopic and Computational Characterization of 1 Methyl 3 N Boc Amino Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Methyl-3-N-Boc-amino-azetidine in solution. A combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton, carbon, and nitrogen signals and provides insight into the molecule's conformation.

Comprehensive 1D NMR Analysis (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the Boc group, the azetidine (B1206935) ring protons, and the carbamate (B1207046) N-H proton. The N-methyl group would appear as a sharp singlet. The azetidine ring protons would present as complex multiplets due to geminal and vicinal coupling, often displaying a pseudo-triplet or triplet-of-triplets pattern. The nine protons of the tert-butyl group will yield a characteristic singlet.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon framework. Characteristic signals include the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the azetidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the ring strain.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum, though less common, is valuable for characterizing the nitrogen environments. Two signals are expected: one for the tertiary amine nitrogen within the azetidine ring and another for the carbamate nitrogen. These can be definitively assigned using ¹H-¹⁵N HMBC experiments. The chemical shift of the azetidine nitrogen is typically found in the range of -330 to -350 ppm, while the Boc-protected nitrogen appears around -315 ppm relative to nitromethane. epa.gov

Predicted 1D NMR Data (in CDCl₃)

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| N-H | ~5.0 ppm (br s) | - |

| Azetidine CH (C3) | ~4.2 ppm (m) | ~45 ppm |

| Azetidine CH₂ (C2/C4) | ~3.6 ppm (m), ~3.0 ppm (m) | ~58 ppm |

| N-CH₃ | ~2.4 ppm (s) | ~42 ppm |

| Boc C(CH₃)₃ | - | ~80 ppm |

| Boc C(CH₃)₃ | ~1.45 ppm (s) | ~28.5 ppm |

| Boc C=O | - | ~156 ppm |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are essential to confirm the atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. Key correlations would be observed between the C3 methine proton and the C2/C4 methylene (B1212753) protons on the azetidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the ¹H and ¹³C signals for the N-methyl group and each position on the azetidine ring.

From the N-CH₃ protons to the azetidine ring carbons (C2 and C4 ).

From the azetidine C3-H proton to the Boc carbonyl carbon .

From the N-H proton to the C3 carbon and the Boc carbonyl carbon .

From the Boc methyl protons to the Boc quaternary carbon and carbonyl carbon .

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of atoms. NOESY correlations can help determine the stereochemistry and preferred conformation of the azetidine ring. For instance, correlations between the N-methyl protons and the C2/C4 protons would indicate their relative spatial orientation.

Variable-Temperature NMR for Conformational Dynamics

The structure of this compound is not static. Variable-temperature (VT) NMR studies can provide insight into two primary dynamic processes:

Azetidine Ring Inversion: The four-membered ring undergoes rapid puckering or inversion at room temperature. At lower temperatures, this process can be slowed on the NMR timescale, potentially leading to the decoalescence of the C2 and C4 proton signals into a more complex set of distinct resonances for the axial and equatorial protons.

Boc Group Rotation: Rotation around the carbamate C-N bond is restricted, leading to the existence of syn and anti rotamers. This can result in broadening or duplication of signals for protons near the Boc group. VT-NMR can be used to determine the energy barrier for this rotation. For related N-Boc heterocycles, this barrier can be significant enough to allow observation of distinct rotamers at low temperatures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

For this compound (Molecular Formula: C₉H₁₈N₂O₂), the expected mass values are:

Molecular Weight: 186.25 g/mol

Monoisotopic Mass: 186.13683 Da

High-Resolution Mass Spectrometry (HRMS): An ESI-TOF analysis would confirm the elemental composition.

[M+H]⁺: Calculated for [C₉H₁₉N₂O₂]⁺: 187.14411 Da.

Fragmentation Pattern: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The most characteristic fragmentation pathways for N-Boc protected amines include:

Loss of the entire Boc group ([M - 100]⁺) to give the 1-methylazetidin-3-amine (B1370097) fragment ion.

Loss of isobutylene (B52900) from the Boc group ([M - 56]⁺).

Alpha-cleavage adjacent to the ring nitrogen, leading to fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | ~3350 |

| C-H (Alkyl) | Stretching | 2975 - 2850 |

| C=O (Carbamate) | Stretching | ~1700 |

| N-H (Carbamate) | Bending | ~1520 |

| C-N (Amine/Carbamate) | Stretching | 1250 - 1020 |

The most prominent bands would be the strong C=O stretch of the carbamate group around 1700 cm⁻¹ and the N-H stretch of the carbamate amine around 3350 cm⁻¹.

Computational Chemistry and Molecular Modeling

In the absence of complete experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool.

Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and the puckering of the azetidine ring.

Conformational Analysis: The potential energy surface for the rotation of the Boc group and the inversion of the azetidine ring can be mapped to corroborate findings from VT-NMR experiments.

Spectroscopic Prediction: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies. Comparing these predicted spectra with experimental data is a key method for structure verification. Discrepancies between predicted and experimental values can often be resolved by applying computational models that account for solvent effects.

Electronic Properties: Molecular orbital analysis can provide insights into the reactivity of the molecule, identifying the sites most susceptible to nucleophilic or electrophilic attack.

By combining these spectroscopic and computational approaches, a complete and detailed characterization of this compound can be achieved, providing a solid foundation for its application in further chemical research.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound / tert-butyl (1-methylazetidin-3-yl)carbamate |

| 3-N-Boc-amino-azetidine / tert-butyl azetidin-3-ylcarbamate |

| 1-methylazetidine |

| tert-butyl (1-methylazetidin-3-yl)methyl)carbamate |

| N-Boc-2-phenylpyrrolidine |

| Biazetidine |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. Typically, a functional such as B3LYP is paired with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost.

The geometry optimization reveals key structural parameters. The azetidine ring is not perfectly planar but exhibits a characteristic pucker. The bond lengths and angles are determined for the ground state, providing a solid foundation for further analysis.

Once the geometry is optimized, the same level of theory is used to calculate the molecule's electronic properties. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an approximation of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized around the nitrogen atoms, which are the most electron-rich centers, while the LUMO may be distributed across the C-N bonds and the carbonyl group of the Boc protecting group.

An electrostatic potential (ESP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound This table presents typical data obtained from DFT calculations. Actual values may vary based on the specific functional and basis set used.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The calculated total electronic energy of the optimized geometry. | -672.5 Hartrees |

| Azetidine Puckering Angle | The dihedral angle defining the pucker of the four-membered ring. | ~20° |

| C-N Bond Length (Boc) | The length of the bond between the Boc carbonyl carbon and the azetidine nitrogen. | 1.38 Å |

| N-C Bond Length (Ring) | Average length of the nitrogen-carbon bonds within the azetidine ring. | 1.47 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 7.7 eV |

| Dipole Moment | The measure of the net molecular polarity. | 2.5 Debye |

Conformational Analysis and Rotational Barriers

The flexibility of this compound is primarily due to the rotation around several single bonds and the puckering of the azetidine ring. A detailed conformational analysis is essential to identify the most stable conformers and the energy barriers that separate them.

The key degrees of freedom include:

Rotation around the C(ring)-N(amino) bond.

Rotation around the N-C(O) bond of the tert-butoxycarbonyl (Boc) group.

Inversion of the puckered azetidine ring.

Computational chemists perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy at each step using DFT. This process identifies local energy minima, which correspond to stable conformers, and saddle points, which are the transition states between them. The energy difference between a minimum and a connecting transition state is the rotational barrier. This information is critical for understanding the molecule's dynamic behavior in solution. For this compound, multiple low-energy conformers likely exist in equilibrium at room temperature.

Table 2: Example Conformational Analysis Results for Key Dihedral Angles This table illustrates how the relative energies of different conformers are reported. The conformers are defined by their characteristic dihedral angles.

| Conformer | Dihedral Angle: C-C-N-C(O) | Dihedral Angle: C-N-C(O)-O | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (Global Minimum) | 175° (anti) | 180° (trans) | 0.00 | 75.3 |

| 2 | 65° (gauche) | 178° (trans) | 0.85 | 19.1 |

| 3 | 178° (anti) | 5° (cis) | 2.50 | 5.6 |

| Transition State (1↔2) | 120° | 179° | 3.20 | - |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure verification. rsc.org Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly predicted parameters. The prediction of NMR spectra can help in assigning experimental signals and confirming the proposed structure. nih.gov

The standard method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. The process involves:

Performing a conformational analysis to identify all significant low-energy conformers.

Calculating the magnetic shielding tensor for each atom in each conformer.

Averaging the shielding tensors based on the calculated Boltzmann population of each conformer at a given temperature.

Converting the final shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of DFT-predicted NMR shifts is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 2.0 ppm for ¹³C. nih.govnih.gov This level of accuracy is sufficient to distinguish between different isomers or conformers. nih.gov

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table shows a hypothetical comparison between computationally predicted and experimentally measured NMR shifts for this compound in CDCl₃.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Boc (C=O) | 155.8 | - |

| Boc (quaternary C) | 79.5 | - |

| Boc (CH₃) | 28.4 | 1.45 |

| Azetidine C3 | 48.2 | 4.20 |

| Azetidine C2/C4 | 55.1 | 3.95 (ax), 3.60 (eq) |

| N-CH₃ | 42.5 | 2.40 |

| N-H | - | 5.10 |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For a molecule like this compound, a relevant reaction to study would be the acid-catalyzed deprotection of the Boc group, a common transformation in organic synthesis.

To elucidate this mechanism, researchers would use DFT to:

Model Reactants and Products: Optimize the geometries of the starting material (protonated carbamate) and the final products (the deprotected amine, isobutene, and CO₂).

Locate Transition States (TS): Search for the saddle point on the potential energy surface that connects the reactants to the products. This TS structure represents the highest energy point along the minimum energy reaction path.

Calculate Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a key factor governing the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path downhill from the TS to confirm that it correctly connects the intended reactants and products.

This analysis provides a complete energetic profile of the reaction, helping to understand its feasibility and kinetics. Similar methods can be applied to study other potential reactions, such as N-alkylation or reactions involving the azetidine ring itself. acs.org

Table 4: Example Energy Profile for Boc Deprotection (Relative Energies in kcal/mol) This illustrative table outlines the calculated energies for the key species in a hypothetical acid-catalyzed Boc deprotection reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Protonated this compound | 0.0 |

| Transition State 1 | C-O bond cleavage | +18.5 |

| Intermediate | Carbamic acid and tert-butyl cation | +5.2 |

| Transition State 2 | Decarboxylation | +12.0 |

| Product Complex | 1-Methyl-azetidin-3-amine, CO₂, isobutene | -15.0 |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a realistic environment. nih.gov

For this compound, an MD simulation would typically involve:

Placing the molecule in a simulation box filled with an explicit solvent, such as water or chloroform.

Assigning a set of parameters, known as a force field (e.g., AMBER, CHARMM, OPLS), that defines the potential energy of the system. researchgate.net

Running the simulation for a period ranging from nanoseconds to microseconds at a constant temperature and pressure (NPT ensemble). nih.gov

Analysis of the resulting trajectory can reveal:

Conformational landscape: How the molecule explores different shapes and which conformers are most persistent.

Solvation structure: How solvent molecules arrange around the solute and the dynamics of hydrogen bonds.

Time-averaged properties: Calculating properties that depend on the ensemble of structures visited over time.

Structural stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions from the initial structure.

Table 5: Typical Parameters for a Molecular Dynamics Simulation This table outlines a standard setup for an MD simulation of this compound.

| Parameter | Setting | Description |

|---|---|---|

| Force Field | OPLS-AA/L | Defines the potential energy function for all atoms and bonds. |

| Solvent | Chloroform (CHCl₃) | The molecule is solvated in a box of explicit solvent molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. |

| Temperature | 298 K (25 °C) | The target temperature for the simulation. |

| Pressure | 1 atm | The target pressure for the simulation. |

| Simulation Time | 200 ns | The total duration of the simulation. |

| Time Step | 2 fs | The integration time step for solving the equations of motion. |

Applications of 1 Methyl 3 N Boc Amino Azetidine As a Versatile Synthetic Building Block

Precursor for Densely Functionalized Azetidine (B1206935) Derivatives

The strained azetidine ring system, while more stable than its three-membered aziridine (B145994) counterpart, possesses inherent reactivity that can be harnessed for further functionalization. The presence of the N-methyl and 3-N-Boc-amino substituents on the 1-Methyl-3-N-Boc-amino-azetidine scaffold provides a platform for the synthesis of a diverse array of densely functionalized azetidine derivatives.

The functionalization of the C2 and C4 positions of the azetidine ring in derivatives of this compound is a key strategy for introducing molecular diversity. While the Boc (tert-butoxycarbonyl) group is not ideal for activating adjacent C-H bonds for deprotonation, its thiocarbonyl analogue, Botc (tert-butoxythiocarbonyl), has been shown to facilitate α-lithiation and subsequent electrophilic substitution. acs.org This approach allows for the introduction of substituents at the positions adjacent to the ring nitrogen.

In a study on N-Botc-azetidine, it was demonstrated that the use of a chiral ligand, N,N,N',N'-endo,endo-tetramethyl-2,5-diaminonorbornane, can lead to enantioselective α-substitution with enantiomeric ratios of up to 92:8. acs.org This methodology is not limited to methylation and has been successfully applied with other electrophiles such as benzaldehyde (B42025) and acetone. acs.org This suggests that similar strategies could be applied to a Botc-analogue of this compound to achieve C2 and C4 functionalization. The choice of the activating group on the ring nitrogen is crucial, as it influences the regioselectivity of the lithiation. For instance, the N-thiopivaloyl group has been observed to direct lithiation to an already substituted 2-position, which would not be suitable for achieving 2,4-disubstitution. acs.org

| Reaction | Activating Group | Position of Functionalization | Electrophile | Enantiomeric Ratio (er) |

| α-Lithiation and Substitution | N-Botc | C2/C4 | Methyl Iodide | up to 91:9 |

| α-Lithiation and Substitution | N-Botc | C2/C4 | Benzaldehyde | up to 92:8 |

| α-Lithiation and Substitution | N-Botc | C2/C4 | Acetone | up to 92:8 |

The 3-N-Boc-amino group in this compound is a versatile handle for a variety of chemical transformations. The Boc protecting group can be selectively removed under acidic conditions to reveal the primary amine, which can then be subjected to a wide range of modifications.

One notable application is the incorporation of the 3-amino-azetidine (3-AAz) moiety into peptide chains. The Boc-protected azetidine can be integrated into a peptide sequence, followed by deprotection and subsequent functionalization of the exocyclic amino group. This late-stage modification allows for the introduction of various functionalities, such as dyes and biotin (B1667282) tags, onto the peptide scaffold. This can be achieved through chemoselective substitution at the azetidine nitrogen or via a click-based approach using a 2-propynyl carbamate (B1207046).

Furthermore, the synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been achieved through aza-Michael addition reactions. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate can react with various heterocyclic amines to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov Although the starting material is different from this compound, this demonstrates a viable strategy for modifying the substituent at the C3 position.

Role in Asymmetric Synthesis

The inherent chirality of substituted azetidines makes them attractive scaffolds for asymmetric synthesis. When used as a chiral auxiliary or a chiral building block, this compound has the potential to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantioenriched products.

While specific examples utilizing this compound as a chiral scaffold are not extensively documented, the principles of asymmetric synthesis using related chiral building blocks are well-established. For instance, the enantioselective lithiation of Boc-1,3-oxazinanes, mediated by a chiral ligand like sparteine, allows for the regio- and enantiodivergent synthesis of β2- and β3-amino acids. nih.gov This demonstrates that a Boc-protected amine within a heterocyclic structure can effectively direct stereoselective C-H functionalization. nih.gov

The chiral environment provided by the substituted azetidine ring can influence the approach of reagents to a reactive center, thereby favoring the formation of one enantiomer over the other. The development of catalytic asymmetric reactions utilizing chiral azetidine-based ligands is an active area of research.

The use of chiral azetidine derivatives is instrumental in the synthesis of enantioenriched molecules. For example, the asymmetric catalytic aza-Morita-Baylis-Hillman reaction of isatin-derived ketimines has been developed for the synthesis of 3-substituted-3-aminooxindoles with high enantioselectivity (90-99% ee). nih.gov While not directly employing this compound, this highlights the utility of chiral amine derivatives in generating stereochemically defined products.

The synthesis of enantioenriched β2- and β3-amino acids from Boc-1,3-oxazinanes further underscores the potential of using chiral Boc-protected heterocyclic compounds to generate valuable, optically active products. nih.gov The conversion of the functionalized oxazinanes to the corresponding amino acids proceeds with high enantiomeric purity. nih.gov

Integration into Complex Molecular Architectures

A key application of this compound is its incorporation into larger and more complex molecular structures, particularly in the field of medicinal chemistry and peptide science. The rigid azetidine ring can act as a conformational constraint in peptides, influencing their secondary structure and biological activity.

The 3-amino-azetidine (3-AAz) subunit has been successfully introduced into tetra-, penta-, and hexapeptides. The presence of this moiety has been shown to facilitate the cyclization of linear peptide precursors, leading to improved yields of cyclic peptides. Furthermore, the azetidine ring in these macrocycles is stable to the strong acidic conditions required for the deprotection of amino acid side chains.

The ability to perform late-stage modifications on the azetidine unit within a complex peptide allows for the synthesis of a diverse library of compounds from a common intermediate. This is particularly valuable in drug discovery for structure-activity relationship studies.

Synthesis of Azetidine-Containing Amino Acids and Peptidomimetics

The incorporation of conformationally constrained amino acids into peptides is a widely used strategy to enhance their metabolic stability and biological activity. This compound serves as a valuable precursor for the synthesis of novel azetidine-containing amino acids. These non-natural amino acids can act as mimics of natural amino acid residues, inducing specific secondary structures in peptide chains.

The synthesis of such amino acids often begins with the modification of the Boc-protected amino group on the azetidine ring. For instance, derivatives of N-Boc-azetidin-3-one can undergo reactions like the Horner-Wadsworth-Emmons olefination to introduce an exocyclic double bond, which can then be subjected to various transformations, including Michael additions, to introduce diverse side chains. nih.gov While not directly starting from this compound, these methodologies highlight the potential for functionalization of the azetidine core to generate amino acid building blocks. The resulting azetidine-containing amino acids can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols.

The presence of the azetidine ring restricts the conformational freedom of the peptide backbone, leading to the formation of well-defined secondary structures. This conformational constraint is a key feature in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The use of azetidine-based amino acids derived from precursors like this compound can therefore contribute to the development of novel therapeutic agents.

Building Block for Catalytic Processes (e.g., Henry, Suzuki, Michael Additions)

While direct catalytic applications of this compound as a ligand or catalyst are not extensively documented, its derivatives can participate in various catalytic carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.